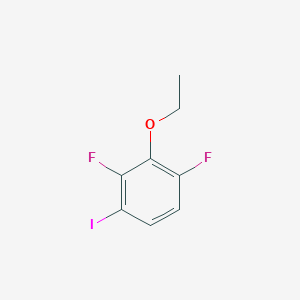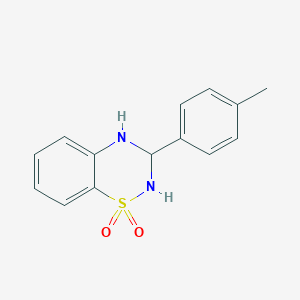pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes isotopic labels such as 15N and 13C, making it valuable for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate. The resulting product undergoes cyclization to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A well-known insecticide with a similar pyrazole structure.
Ethiprole: Another pyrazole-based insecticide with comparable properties.
Uniqueness
What sets 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile apart is its isotopic labeling, which makes it particularly useful for research applications involving isotopic tracing and molecular dynamics studies. This feature is not commonly found in other similar compounds, providing a unique advantage in scientific investigations .
Properties
Molecular Formula |
C11H5Cl2F3N4 |
|---|---|
Molecular Weight |
327.04 g/mol |
IUPAC Name |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2/i3+1,4+1,6+1,9+1,17+1,18+1 |
InChI Key |
QPZYPAMYHBOUTC-AWSQFXKHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N2[13C](=[13CH][13C](=N2)[13C]#[15N])[15NH2])Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)









![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)

![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
